Tetrabutylammonium hydroxide

描述

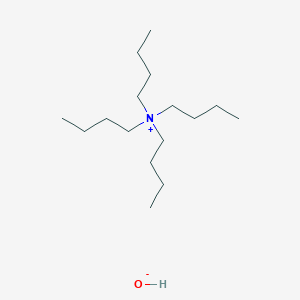

Structure

3D Structure

属性

IUPAC Name |

tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFLBLQUQXARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide) | |

| Record name | Tetrabutylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045011 | |

| Record name | Tetrabutylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10549-76-5, 2052-49-5 | |

| Record name | Tetrabutylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium Ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabutylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRABUTYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetrabutylammonium hydroxide chemical properties and structure

An In-depth Technical Guide to Tetrabutylammonium (B224687) Hydroxide (B78521): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium hydroxide (TBAH), a quaternary ammonium (B1175870) salt, is a versatile and potent organic-soluble base widely employed in chemical synthesis.[1] Its unique properties, particularly its efficacy as a phase-transfer catalyst, make it an invaluable tool in numerous applications, including alkylation, deprotonation, and elimination reactions.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and key applications of TBAH, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is commercially available in various forms, most commonly as an aqueous or alcoholic solution.[1] It is also available as a hydrate. The physical and chemical properties of TBAH are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₃₇NO[3] |

| Molar Mass | 259.47 g/mol [1] |

| Melting Point | 27-30 °C (lit.)[4] |

| Boiling Point | 100 °C (for aqueous solution)[4] |

| Density | Approximately 0.995 g/cm³[4] |

| Solubility | Soluble in water and methanol.[4] Miscible with many organic solvents.[5] |

| pH | 14 (for a 20% solution in water at 20 °C)[6] |

| pKa | As a strong base, the pKa of its conjugate acid is very high. |

Chemical Structure and Reactivity

This compound consists of a central nitrogen atom covalently bonded to four butyl groups, forming a bulky, positively charged tetrabutylammonium cation. This cation is paired with a negatively charged hydroxide anion. The large, nonpolar alkyl groups of the cation are responsible for its solubility in organic solvents.[7]

The primary mode of reactivity for TBAH stems from the hydroxide ion, which acts as a strong base.[1] In organic solvents, the hydroxide ion is not solvated by water molecules, rendering it a more potent nucleophile and base compared to inorganic hydroxides like NaOH or KOH.[2] This enhanced reactivity is a key factor in its utility in organic synthesis.

Preparation of this compound

Solutions of TBAH are often prepared in situ from tetrabutylammonium halides.[4] A common laboratory method involves the use of an ion-exchange resin.[4] This process is favored for producing high-purity TBAH solutions.

Role as a Phase-Transfer Catalyst

One of the most significant applications of TBAH is as a phase-transfer catalyst (PTC).[7] In this role, it facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). The tetrabutylammonium cation forms an ion pair with the reactant in the aqueous phase (e.g., hydroxide) and transports it into the organic phase where it can react with the organic substrate.[2]

Experimental Protocol: Generation of Dichlorocarbene (B158193)

TBAH is an effective catalyst for the generation of dichlorocarbene from chloroform (B151607), a key intermediate in the synthesis of dichlorocyclopropanes.[1][8] The following is a representative protocol.

Objective: To generate dichlorocarbene from chloroform and a strong base using TBAH as a phase-transfer catalyst for the subsequent cyclopropanation of an alkene.

Materials:

-

Alkene (e.g., cyclohexene)

-

Chloroform (CHCl₃)

-

This compound (TBAH) solution (e.g., 40% in water)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the alkene, chloroform, and a catalytic amount of TBAH in dichloromethane.

-

Addition of Base: With vigorous stirring, slowly add a concentrated aqueous solution of a strong base like sodium hydroxide. The TBAH facilitates the transfer of hydroxide ions into the organic phase.

-

Reaction: The hydroxide ion deprotonates the chloroform to form the trichloromethyl anion (CCl₃⁻), which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂).[8] The highly reactive dichlorocarbene immediately reacts with the alkene present in the organic phase to form the corresponding dichlorocyclopropane.

-

Workup: After the reaction is complete, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or chromatography.

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage.[9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving the generation of dichlorocarbene should be handled with care due to the reactivity of the intermediate.

References

- 1. Tetrabutylammonium_hydroxide [chemeurope.com]

- 2. This compound | 2052-49-5 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. This compound | Reagent Grade [benchchem.com]

- 8. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation [mdpi.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

A Comprehensive Technical Guide to the Synthesis and Preparation of Tetrabutylammonium Hydroxide Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, preparation, and purification of Tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) solutions. TBAH is a strong organic base with a wide range of applications in organic synthesis, catalysis, and pharmaceutical development, primarily owing to its solubility in organic solvents.[1] This document outlines the most common preparative methods, offering detailed experimental protocols and a comparative analysis of their respective yields, purities, and operational considerations.

Core Synthesis Methodologies

The preparation of Tetrabutylammonium hydroxide solutions is primarily achieved through three main routes, starting from a tetrabutylammonium halide salt (typically bromide or iodide). These methods are the silver oxide method, the ion-exchange method, and electrochemical synthesis. A fourth method, involving the reaction with potassium hydroxide, is also employed.

Comparative Analysis of Synthesis Methods

The choice of synthesis method depends on the desired purity, scale of the reaction, cost considerations, and available laboratory equipment. The following table summarizes the key quantitative aspects of each primary method.

| Method | Starting Material | Typical Yield | Typical Purity/Concentration | Advantages | Disadvantages |

| Silver Oxide | Tetrabutylammonium iodide/bromide | High | High purity, 0.1 M solutions are common.[2] | Simple procedure, effective for small to medium scale. | High cost due to silver oxide, potential for silver ion contamination.[3] |

| Ion-Exchange | Tetrabutylammonium bromide | >86% degree of exchange | Up to 25-30% mass concentration.[4] | Scalable, reusable resin, lower cost than silver oxide method.[4] | Requires specialized ion-exchange resins and columns, potential for amine impurities. |

| Electrochemical | Tetrabutylammonium bromide | High current efficiency (up to ~40%) | High purity, low halide contamination (<100 ppm Br⁻).[5] | High purity product suitable for electronics, continuous process possible.[5] | Requires specialized electrochemical reactor, potential for Hofmann elimination at electrodes.[6] |

| Potassium Hydroxide | Tetrabutylammonium bromide | Moderate | Purity can be lower due to halide contamination.[7] | Inexpensive reagents. | Difficult to remove all bromide ions, as potassium hydroxide has some solubility in alcohols.[3] |

Experimental Protocols

Silver Oxide Method

This is a classical and widely used method for the laboratory-scale preparation of TBAH solutions.[2][8] It relies on the precipitation of insoluble silver halide.

Experimental Protocol:

-

Dissolution: Dissolve 40 g of tetrabutylammonium iodide in 90 ml of anhydrous methanol (B129727) in a glass-stoppered flask.[2][8]

-

Reaction: Place the flask in an ice bath and add 20 g of finely powdered silver oxide. Stopper the flask and agitate the mixture vigorously for one hour.[2][8]

-

Monitoring: Centrifuge a small aliquot of the mixture and test the supernatant for the presence of iodide ions. A common test involves adding a few drops of the supernatant to a solution of mercuric chloride; a red precipitate of mercuric iodide indicates the presence of unreacted iodide.[9] If the test is positive, add an additional 2 g of silver oxide and continue to agitate for another 30 minutes. Repeat this step until the iodide test is negative.[2][8]

-

Filtration: Once the reaction is complete, filter the mixture through a fine sintered-glass funnel to remove the precipitated silver iodide and excess silver oxide.[2][8]

-

Washing and Dilution: Rinse the reaction flask and the filter cake with three 50 ml portions of anhydrous toluene, adding the washings to the filtrate. Dilute the combined filtrate to a final volume of 1000 ml with anhydrous toluene.[2][8]

-

Storage: Flush the resulting solution with dry, carbon dioxide-free nitrogen for 10 minutes to prevent the formation of tetrabutylammonium carbonate. Store the solution in a tightly sealed container, protected from atmospheric CO₂ and moisture.[2][8]

Standardization of the TBAH Solution:

The prepared TBAH solution can be standardized by titration against a primary standard, such as benzoic acid.[2][8]

-

Accurately weigh approximately 0.4 g of benzoic acid and dissolve it in 80 ml of dimethylformamide.

-

Add a few drops of a 1% w/v solution of thymol (B1683141) blue in dimethylformamide as an indicator.

-

Titrate the benzoic acid solution with the prepared TBAH solution to a distinct blue endpoint.

-

Throughout the titration, protect the solution from atmospheric carbon dioxide.

-

Perform a blank titration and make any necessary corrections.

-

The molarity of the TBAH solution can be calculated using the following equivalence: 1 ml of 0.1 M this compound is equivalent to 0.01221 g of benzoic acid (C₇H₆O₂).[2][8]

Ion-Exchange Method

This method utilizes a strong basic anion-exchange resin to replace the halide anion of a tetrabutylammonium salt with a hydroxide ion. It is a cost-effective and scalable method.

Experimental Protocol:

-

Resin Preparation: Pack a glass column with a strong basic anion-exchange resin (e.g., a gel-type resin in the OH⁻ form). The resin must be pre-conditioned by washing thoroughly with deionized water and then treated with a solution of sodium hydroxide (e.g., 5.0% NaOH) to ensure it is fully in the hydroxide form. Subsequently, wash the resin with deionized water until the eluate is neutral.

-

Ion Exchange: Prepare an aqueous solution of tetrabutylammonium bromide (e.g., 27.0% concentration).[6] Pass this solution through the prepared ion-exchange column at a controlled flow rate. The bromide ions will be exchanged for hydroxide ions on the resin.

-

Elution and Collection: Collect the eluate, which is now an aqueous solution of this compound. The concentration of the resulting solution can be up to 10.0% or higher, depending on the initial concentration and process parameters.[6]

-

Monitoring and Regeneration: Monitor the eluate for the breakthrough of bromide ions to determine the exhaustion point of the resin. Once exhausted, the resin can be regenerated by washing with a sodium hydroxide solution to replace the bound bromide ions with hydroxide ions, followed by rinsing with deionized water.[6][4]

The efficiency of the ion-exchange process is influenced by factors such as the concentration of the starting material, temperature, flow rate, and the dimensions of the exchange column.[6]

Electrochemical Synthesis

Electrochemical methods, particularly those using membrane electrolysis, can produce high-purity TBAH solutions with very low halide contamination.[5][10] These methods are particularly suitable for applications in the electronics industry.

Experimental Protocol (Three-Compartment Bipolar Membrane Electrodialysis):

-

Apparatus: A three-compartment electrochemical cell is used, separated by an anion exchange membrane and a cation exchange membrane, or a bipolar membrane.[5]

-

Electrolytes:

-

Anode Compartment: An aqueous solution of an acid (e.g., HBr) is circulated.

-

Cathode Compartment: An aqueous solution of a base (e.g., NaOH) is circulated.

-

Central Compartment: The raw material, an aqueous solution of tetrabutylammonium bromide (15-35%), is introduced.[5]

-

-

Electrolysis: A direct current is applied across the electrodes (current density typically 200-600 A/m²).[5]

-

At the anode, water is oxidized to produce oxygen and protons.

-

At the cathode, water is reduced to produce hydrogen gas and hydroxide ions.

-

Under the influence of the electric field, bromide ions from the central compartment migrate across the anion exchange membrane into the anode compartment. Simultaneously, hydroxide ions migrate from the cathode compartment (or are generated at the bipolar membrane) into the central compartment, combining with the tetrabutylammonium cations to form TBAH.

-

-

Product Collection: The solution in the central compartment becomes enriched with TBAH. The process can be run continuously to produce a 5-20% TBAH solution.[5]

-

Process Parameters: The reaction temperature is typically maintained between 30-60 °C.[5] The flow rate of the raw material is controlled (e.g., 500-2000 L/h for a continuous process).[5]

This method can achieve bromide ion concentrations of less than 100 ppm in the final product.[5]

Key Chemical Principles and Side Reactions

Hofmann Elimination

A significant side reaction and degradation pathway for this compound, especially at elevated temperatures, is the Hofmann elimination.[1][9] This E2 elimination reaction results in the formation of tributylamine (B1682462) and 1-butene, leading to contamination of the TBAH solution and a decrease in its basicity.[1]

The reaction is base-catalyzed, with the hydroxide ion abstracting a proton from the beta-carbon of one of the butyl groups, leading to the departure of the neutral tributylamine leaving group. The steric bulk of the tetrabutylammonium group favors the formation of the least substituted alkene (Hofmann's rule).[9]

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC).[7] In a biphasic system (e.g., aqueous and organic), TBAH can transport hydroxide ions from the aqueous phase into the organic phase to react with an organic substrate. The lipophilic tetrabutylammonium cation forms an ion pair with the hydroxide anion, rendering it soluble in the organic medium.

This principle is widely applied in organic synthesis, for example, in alkylation and saponification reactions, where the nucleophile or base is in the aqueous phase and the substrate is in the organic phase.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. iajpr.com [iajpr.com]

- 5. CN104278288A - Method for preparing high-purity tetrabutyl ammonium hydroxide by continuous electrolysis - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. innospk.com [innospk.com]

- 8. researchgate.net [researchgate.net]

- 9. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 10. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Physical Properties of Tetrabutylammonium Hydroxide (CAS 2052-49-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), with the chemical formula (C₄H₉)₄NOH, is a quaternary ammonium (B1175870) compound that serves as a strong organic base.[1][2] It is widely utilized in organic synthesis, materials science, and analytical chemistry. Due to its high solubility in both water and many organic solvents, TBAH is a versatile reagent, particularly as a phase-transfer catalyst, enabling reactions between reactants in immiscible phases.[2] This guide provides an in-depth overview of the core physical properties of TBAH, detailed experimental protocols for its characterization, and visualizations of key processes involving this compound.

Core Physical Properties

Tetrabutylammonium hydroxide is commercially available primarily as aqueous or alcoholic solutions of varying concentrations, as the pure, anhydrous form is thermally unstable and prone to Hofmann elimination.[2] A stable, crystalline form exists as a hydrate (B1144303), specifically the 30-hydrate, (CH₃CH₂CH₂CH₂)₄N(OH) · 30H₂O.[3] The physical properties of TBAH are therefore often presented for either its solutions or its hydrated solid form.

Quantitative Physical Data

The following tables summarize the key physical properties of this compound in its common forms.

Table 1: General Physical Properties of this compound and its Hydrate

| Property | Value | Notes |

| Chemical Formula | C₁₆H₃₇NO | Anhydrous |

| Molar Mass | 259.47 g/mol | Anhydrous[2] |

| CAS Number | 2052-49-5 | |

| Appearance | Colorless to light yellow solution[4] | For aqueous solutions |

| White to light yellow crystals/fused mass | For the 30-hydrate[2] | |

| Melting Point | 27-30 °C | For the 30-hydrate[3][5] |

| Decomposition | Decomposes upon heating | Undergoes Hofmann elimination to form tributylamine (B1682462) and 1-butene[2] |

| Solubility | Soluble in water and methanol. Miscible with organic solvents. | [5] |

Table 2: Physical Properties of Aqueous this compound Solutions

| Property | Concentration (wt. % in H₂O) | Temperature (°C) | Value |

| Density | 10 | 30 | ~1.01 g/cm³ |

| 55 | 30 | ~0.98 g/cm³ | |

| 40 | 25 | 0.99 g/mL | |

| Viscosity | 10 | 30 | ~1.5 mPa·s |

| 55 | 30 | ~18 mPa·s | |

| Refractive Index | 10 | 30 | ~1.35 |

| 55 | 30 | ~1.41 | |

| pH | 40 | 20 | 14[4] |

| Boiling Point | 40 | - | >100 °C[6] |

| Vapor Pressure | 40 | 20 | 2.3 kPa (for the solution)[5] |

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound is crucial for its effective application. Below are detailed protocols for key analytical procedures.

Determination of Melting Point of TBAH 30-Hydrate

The melting point of the crystalline hydrate can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline TBAH 30-hydrate is finely powdered using a mortar and pestle. The fine powder is then packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[7] For pure substances, this range is typically narrow.

Preparation and Standardization of a 0.1 M TBAH Solution

The concentration of commercially available TBAH solutions can be verified, or custom solutions can be prepared and standardized, using acid-base titration.

Methodology:

-

Preparation of 0.1 M TBAH:

-

Dissolve 40 g of tetrabutylammonium iodide in 90 ml of anhydrous methanol.

-

Add 20 g of finely powdered silver oxide and shake the mixture vigorously for one hour.

-

Centrifuge a small portion of the mixture and test the supernatant for the presence of iodide ions. If iodide is present, add an additional 2 g of silver oxide and continue shaking for another 30 minutes. Repeat until the solution is free of iodide.

-

Filter the mixture through a fine sintered glass filter.

-

Rinse the reaction vessel and filter with three 50 ml portions of 2-propanol, adding the washings to the filtrate.

-

Dilute the filtrate to a final volume of 1000 ml with 2-propanol.

-

To prevent contamination with atmospheric carbon dioxide, pass dry, CO₂-free nitrogen through the solution for five minutes.[9]

-

-

Standardization:

-

To 10 ml of dimethylformamide, add 0.05 ml of a 3 g/L solution of thymol (B1683141) blue in methanol.

-

Titrate with the prepared TBAH solution until a pure blue color is achieved.

-

Immediately add a precisely weighed amount (approximately 0.200 g) of benzoic acid (a primary standard).

-

Stir to dissolve the benzoic acid and continue the titration with the TBAH solution until the pure blue color reappears.

-

The volume of titrant used in the second titration is used to calculate the exact molarity of the TBAH solution. The entire process should be protected from atmospheric CO₂.[9]

-

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a standard method for determining the water content in chemical substances, including TBAH solutions.

Methodology:

-

Apparatus: A Karl Fischer titrator, either volumetric or coulometric, is used. The choice depends on the expected water content.[10]

-

Titration Vessel Preparation: The titration vessel is filled with a suitable Karl Fischer solvent (e.g., methanol-based) and pre-titrated to a dry endpoint to eliminate any residual water in the solvent and the vessel.

-

Sample Introduction: A precisely weighed amount of the TBAH solution is injected into the titration vessel.

-

Titration: The sample is then titrated with the Karl Fischer reagent, which contains iodine. The iodine reacts stoichiometrically with the water in the sample.

-

Endpoint Detection: The endpoint is detected electrometrically when all the water has been consumed and a slight excess of iodine is present.

-

Calculation: The water content is calculated from the amount of Karl Fischer reagent consumed.[5]

Key Processes and Mechanisms Visualized

The following diagrams, created using the DOT language, illustrate important concepts and workflows related to this compound.

Caption: Workflow for the preparation and standardization of a this compound solution.

Caption: Mechanism of phase-transfer catalysis using a quaternary ammonium salt like TBAH.

Caption: Thermal decomposition of this compound via Hofmann elimination.

Conclusion

This compound is a powerful and versatile organic base with significant applications in both research and industrial settings. A thorough understanding of its physical properties, as well as the appropriate experimental protocols for its handling and characterization, is essential for its safe and effective use. This guide provides a foundational understanding for professionals in the fields of chemistry and drug development, enabling them to leverage the unique properties of TBAH in their work. The instability of the anhydrous form necessitates the use of its solutions or hydrated crystalline form, and careful standardization is paramount for quantitative applications. Its role as a phase-transfer catalyst remains one of its most valuable attributes, facilitating a wide range of organic transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 30-hydrate, 95+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 四丁基氢氧化铵30-水合物, 99.0%(T) (CH3CH2CH2CH2)4N(OH) [sigmaaldrich.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | 2052-49-5 [amp.chemicalbook.com]

- 6. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. lookchem.com [lookchem.com]

- 10. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to the Basicity of Tetrabutylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) is a quaternary ammonium (B1175870) salt with the chemical formula (C₄H₉)₄NOH. It is a strong organic base that has found widespread use in various chemical applications, primarily owing to its unique solubility profile and potent basicity. This guide provides a comprehensive overview of the fundamental aspects of TBAH's basicity, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Core Concepts of Tetrabutylammonium Hydroxide Basicity

This compound is recognized as a strong base, comparable in strength to inorganic hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH).[1] Its pronounced basicity stems from the dissociation of the hydroxide ion (OH⁻), which is a powerful proton acceptor. What distinguishes TBAH from its inorganic counterparts is the nature of its cation, the tetrabutylammonium ((C₄H₉)₄N⁺) ion. This large, sterically hindered cation with its four butyl groups imparts significant lipophilicity to the molecule, rendering it soluble in a wide range of organic solvents.[1][2] This solubility in non-polar environments is a key factor in its efficacy as a phase-transfer catalyst and as a base in organic synthesis.

The basicity of TBAH is also influenced by its thermal instability. When heated, it is prone to undergo Hofmann elimination, a decomposition pathway that yields tributylamine (B1682462) and 1-butene.[1][2] This reaction is a classic example of an elimination reaction promoted by a bulky base, where the hydroxide ion abstracts a proton from a beta-carbon, leading to the formation of an alkene.

Quantitative Analysis of Basicity

A precise measure of a base's strength is its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. While TBAH is a strong base in aqueous solutions with a pH of 14 for a 10% solution, its pKa in various organic solvents is of particular interest to researchers.[3][4]

| Base | Solvent | pKa of Conjugate Acid |

| This compound (TBAH) | Water | ~14 |

| Methanol (B129727) | Data not readily available | |

| Acetonitrile (MeCN) | Estimated > 28 | |

| Dimethyl Sulfoxide (DMSO) | Estimated > 28 | |

| Sodium Hydroxide (NaOH) | Water | 13.0 |

| Potassium Hydroxide (KOH) | Water | 13.5 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile (MeCN) | 24.3 |

Note: The pKa values of TBAH in organic solvents are not well-documented in readily available literature, likely due to the leveling effect of the solvents and the extreme basicity of the hydroxide ion. The values provided are estimations based on its known behavior as a strong base in these media. The pKa of the conjugate acid of a strong base is a measure of its tendency to remain protonated; a higher pKa indicates a stronger base.

Experimental Protocols

Synthesis of this compound

Two primary methods for the laboratory synthesis of TBAH are the reaction of a tetrabutylammonium halide with silver oxide and the use of an ion-exchange resin.

a) Silver Oxide Method [5]

Materials:

-

Tetrabutylammonium iodide ((C₄H₉)₄NI)

-

Silver oxide (Ag₂O), powdered

-

Methanol, dehydrated

-

Toluene, anhydrous

-

Ice bath

-

Glass-stoppered flask

-

Centrifuge

-

Fine sintered-glass filter

-

Nitrogen gas, dry and carbon dioxide-free

Procedure:

-

Dissolve 40 g of tetrabutylammonium iodide in 90 ml of dehydrated methanol in a glass-stoppered flask.

-

Place the flask in an ice bath to cool.

-

Add 20 g of powdered silver oxide to the solution.

-

Stopper the flask and agitate it vigorously for one hour.

-

Centrifuge a small aliquot of the mixture and test the supernatant for the presence of iodide ions.

-

If the test is positive, add an additional 2 g of silver oxide and continue to agitate for another 30 minutes.

-

Once all the iodide has reacted, filter the solution through a fine sintered-glass filter.

-

Rinse the flask and the filter with three 50 ml portions of anhydrous toluene, adding the washings to the filtrate.

-

Dilute the final solution to 1000 ml with anhydrous toluene.

-

Flush the solution with dry, carbon dioxide-free nitrogen for 10 minutes to prevent the absorption of atmospheric CO₂.

-

Store the solution protected from carbon dioxide and moisture. It is recommended to discard the solution after 60 days.

b) Ion-Exchange Resin Method [6]

Materials:

-

Tetrabutylammonium bromide ((C₄H₉)₄NBr)

-

Strongly basic anion-exchange resin (OH⁻ form)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (for resin regeneration)

-

Ion-exchange column

Procedure:

-

Prepare an aqueous solution of tetrabutylammonium bromide.

-

Pack an ion-exchange column with a strongly basic anion-exchange resin in the hydroxide (OH⁻) form.

-

Pass the tetrabutylammonium bromide solution through the column. The bromide ions will be exchanged for hydroxide ions on the resin, resulting in an aqueous solution of this compound.

-

The efficiency of the exchange can be optimized by adjusting parameters such as the concentration of the tetrabutylammonium bromide solution, the temperature, and the flow rate.

-

The resin can be regenerated by washing it with a sodium hydroxide solution to replace the captured bromide ions with hydroxide ions.

Standardization of this compound Solution[5]

Materials:

-

This compound solution (approximately 0.1 M)

-

Benzoic acid (primary standard)

-

Dimethylformamide (DMF)

-

Thymol (B1683141) blue indicator solution (1% w/v in DMF)

-

Buret, flask, and other standard titration equipment

Procedure:

-

Accurately weigh approximately 0.4 g of benzoic acid and dissolve it in 80 ml of dimethylformamide.

-

Add a few drops of the thymol blue indicator solution to the benzoic acid solution.

-

Titrate the solution with the this compound solution to a blue endpoint.

-

It is crucial to protect the solution from atmospheric carbon dioxide throughout the titration process.

-

Perform a blank determination (titrating the solvent and indicator without the benzoic acid) and make any necessary corrections to the final volume.

-

The molarity of the TBAH solution can be calculated using the following formula: Molarity = (grams of Benzoic Acid) / (0.1221 g/meq * V) where V is the volume of TBAH solution in mL.

Visualizing Chemical Pathways and Workflows

Hofmann Elimination of this compound

The thermal decomposition of TBAH proceeds via the Hofmann elimination pathway, a fundamental reaction in organic chemistry. This process is driven by the steric bulk of the tetrabutylammonium group, which favors the abstraction of a proton from the least sterically hindered β-carbon.

References

- 1. Tetrabutylammonium_hydroxide [chemeurope.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 2052-49-5 [chemicalbook.com]

- 4. This compound solution 40 wt. in H₂O TBAH 40 [sigmaaldrich.com]

- 5. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

Solubility of Tetrabutylammonium Hydroxide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in various organic solvents. Understanding the solubility of TBAH is critical for its effective use as a strong organic base and a phase-transfer catalyst in a multitude of applications, including organic synthesis, catalysis, and materials science. This document outlines available solubility data, experimental protocols for its determination, and key applications influenced by its solubility profile.

Introduction to Tetrabutylammonium Hydroxide (TBAH)

This compound, with the chemical formula (C₄H₉)₄NOH, is a quaternary ammonium (B1175870) salt. Its structure, comprising a central nitrogen atom bonded to four butyl groups and a hydroxide anion, imparts unique solubility properties.[1] This composition allows it to be soluble in both aqueous and many polar organic solvents.[1] In organic chemistry, TBAH is a widely used strong base that is more soluble in organic solvents compared to traditional inorganic bases like sodium hydroxide or potassium hydroxide.[2][3] It is frequently employed in reactions such as deprotonations, alkylations, and Wittig reactions.[1]

TBAH is commercially available in various forms, most commonly as aqueous solutions or solutions in methanol (B129727) at different concentrations, such as 10%, 25%, or 40% by weight.[4][5][6][7][8]

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature. The compound is often described as "miscible" or "soluble" in polar organic solvents.[4][5][9] This indicates that it can dissolve in these solvents to a significant extent, often forming a single phase.

While specific g/100mL or molarity values at saturation are not readily found, the following table summarizes the qualitative and semi-quantitative solubility information gathered from various sources.

| Solvent Class | Solvent Name | CAS Number | Qualitative Solubility | Notes |

| Alcohols | Methanol | 67-56-1 | Soluble / Miscible[4][9] | Commercially available in 1.0M and 40% w/w solutions.[5][10] |

| Ethanol | 64-17-5 | Soluble | Inferred from general statements about solubility in alcohols. | |

| Isopropanol | 67-63-0 | Soluble[4] | Commercially available as a 0.1N solution.[11] | |

| Aromatic Hydrocarbons | Toluene | 108-88-3 | Soluble in mixtures | Commercially available as a 0.1N solution in a toluene/methanol mixture.[12][13] |

| Ethers | Tetrahydrofuran (THF) | 109-99-9 | Likely Soluble | Inferred from its use in organic synthesis. |

| Amides | N,N-Dimethylformamide (DMF) | 68-12-2 | Likely Soluble | Inferred from its use in organic synthesis. |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | 67-68-5 | Likely Soluble | Inferred from its use in organic synthesis. |

| Nitriles | Acetonitrile | 75-05-8 | Likely Soluble | Inferred from its use in organic synthesis. |

Note: The term "miscible" suggests that the substance dissolves in all proportions, meaning a true saturation limit may not be easily reached under standard conditions. For practical purposes in a laboratory setting, determining the solubility for a specific application and set of conditions is often necessary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a reliable and straightforward approach to determine the solubility of a solid like TBAH (in its more pure, less hydrated form) or a concentrated solution in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solute, and quantifying the dissolved amount by evaporating the solvent.

Materials and Equipment:

-

This compound (solid or concentrated solution)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Sealed vials or flasks

-

Pipettes and volumetric flasks

-

Vacuum oven or rotary evaporator

Procedure:

-

Saturation: In a sealed vial, add an excess amount of TBAH to a known volume or mass of the desired organic solvent. The excess solid is crucial to ensure the solution becomes saturated.

-

Equilibration: Place the sealed vial in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure the solvent is fully saturated with the solute. Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle. For finer suspensions, centrifugation can be used to achieve a clear separation.

-

Sample Collection: Carefully draw a known volume of the clear supernatant (the saturated solution) using a pipette or a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry container. Remove the solvent using a rotary evaporator or by placing it in a vacuum oven at a temperature that will not cause decomposition of the TBAH.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried TBAH residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of saturated solution collected (mL)] * 100

Safety Precautions: this compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] All procedures should be carried out in a well-ventilated fume hood.

Visualizing Workflows and Mechanisms with Graphviz

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of TBAH solubility.

Caption: Gravimetric method for solubility determination.

Mechanism of TBAH in Phase-Transfer Catalysis

TBAH is an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). The lipophilic tetrabutylammonium cation can transport anions from the aqueous phase into the organic phase.

The following diagram illustrates the general mechanism for an alkylation reaction.

Caption: Phase-transfer catalysis mechanism of TBAH.

Logical Relationship in Deprotonation Reactions

As a strong base, TBAH is used to deprotonate a wide range of acidic compounds in organic solvents, where inorganic bases are often insoluble.

Caption: TBAH as a strong base in organic synthesis.

Conclusion

This compound is a versatile and powerful reagent in organic chemistry, largely due to its favorable solubility in organic solvents. While comprehensive quantitative solubility data is not readily compiled in the literature, its general miscibility with polar organic solvents is well-established. For applications requiring precise solubility values, the experimental protocols outlined in this guide can be employed. The provided diagrams illustrate the fundamental workflows and mechanisms where TBAH's solubility is a key factor for its successful application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Tetrabutylammonium_hydroxide [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 2052-49-5 [chemicalbook.com]

- 5. Tetra-n-butylammonium hydroxide, 40% w/w in methanol 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. cdn.isolab.de [cdn.isolab.de]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 四丁基氢氧化铵溶液,1.0 M甲醇溶液 (CH3CH2CH2CH2)4N(OH) [sigmaaldrich.com]

- 11. This compound 0.1N in isopropanol, GR - 2052-49-5 - Manufacturers & Suppliers in India [ottokemi.com]

- 12. This compound, 0.1N sol. in toluene/methanol for non-aq.titr. 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. This compound, 0.1N sol. in toluene/methanol for non-aq.titr. 100 mL [thermofisher.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Tetrabutylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) is a strong organic base with a wide range of applications in research and industry, including as a phase-transfer catalyst, a titrant in non-aqueous systems, and a reagent in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] Despite its utility, the thermal instability of TBAH presents a significant limitation to its application, particularly at elevated temperatures. This guide provides an in-depth analysis of the thermal stability and decomposition of TBAH, including its decomposition pathway, products, and the factors influencing its stability. Detailed experimental protocols for the characterization of its thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are also presented.

Thermal Decomposition of Tetrabutylammonium Hydroxide

Decomposition Pathway and Products

The primary mechanism for the thermal decomposition of this compound is the Hofmann elimination reaction. This E2 (elimination, bimolecular) reaction involves the abstraction of a β-hydrogen from one of the butyl groups by the hydroxide ion, leading to the formation of a neutral tertiary amine, an alkene, and water.[4][5]

In the case of TBAH, the decomposition yields tributylamine (B1682462) ((C₄H₉)₃N) , 1-butene (C₄H₈) , and water (H₂O) .[1][3][4] Due to this decomposition pathway, solutions of TBAH are often contaminated with tributylamine.[4]

Decomposition Kinetics and Temperature

This compound is known to be thermally sensitive. The rate of decomposition is significantly influenced by temperature. In an alkaline solution, the extent of decomposition has been reported as follows:

-

At 60°C, 52% of tributylamine is formed after 7 hours.[1]

-

At 100°C, 92% of tributylamine is formed after 7 hours.[1]

This data underscores the compound's limited stability at elevated temperatures, which restricts its use in high-temperature applications.[1]

Quantitative Data on Thermal Decomposition

| Thermal Event | Technique | Expected Temperature Range (°C) | Mass Loss (%) | Description |

| Water Evaporation | TGA | Ambient - ~120 | Dependent on concentration | Loss of water from the aqueous solution. The boiling point of a 20% solution is approximately 102°C. |

| Hofmann Elimination | TGA/DSC | > 120 (onset) | Dependent on concentration | Decomposition of TBAH into tributylamine, 1-butene, and water. This is an endothermic process. |

| Decomposition Onset (Tonset) | TGA | Estimated 120 - 150 | ~5% | The temperature at which significant decomposition begins. |

| Peak Decomposition (Tpeak) | DTG/DSC | Estimated 150 - 200 | - | The temperature at which the rate of decomposition is at its maximum. |

Note: The exact temperatures and mass loss percentages will vary depending on the concentration of the TBAH solution, heating rate, and the specific atmosphere used during analysis.

Experimental Protocols

The following are detailed, representative methodologies for the thermal analysis of aqueous this compound solutions.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of an aqueous TBAH solution by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the aqueous TBAH solution into a clean, inert TGA pan (e.g., platinum or alumina).

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Use an empty pan of the same material as a reference.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to a final temperature of approximately 300°C at a constant heating rate of 10°C/min.

-

-

Data Collection and Analysis:

-

Record the sample mass as a function of temperature.

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition and the residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with thermal events such as melting, crystallization, and decomposition of an aqueous TBAH solution.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Hermetically seal 5-10 mg of the aqueous TBAH solution in an aluminum or other suitable DSC pan. This is crucial to prevent the evaporation of water during the analysis.

-

-

Instrument Setup:

-

Place the sealed sample pan in the DSC cell.

-

Use an empty, hermetically sealed pan as a reference.

-

Maintain an inert atmosphere by purging with a dry gas like nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a low starting temperature, for example, -20°C.

-

Heat the sample to a temperature above the expected decomposition range, for instance, 250°C, at a constant heating rate of 10°C/min.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

A second heating cycle may be performed to observe any changes in the thermal behavior after the initial heating.

-

-

Data Collection and Analysis:

-

Record the heat flow to the sample as a function of temperature.

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and analyze endothermic and exothermic peaks corresponding to thermal events.

-

Determine the onset temperatures, peak temperatures, and enthalpies of these transitions.

-

Visualizations

Decomposition Pathway of this compound

Caption: Hofmann elimination decomposition pathway of TBAH.

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of TBAH.

Factors Affecting Thermal Stability

Several factors can influence the stability of this compound and should be considered during its storage and use:

-

Temperature: As demonstrated, elevated temperatures significantly accelerate decomposition. It is recommended to store TBAH solutions at cool and stable temperatures.

-

Concentration: The concentration of the TBAH solution can affect its stability.

-

Purity: Impurities can potentially catalyze decomposition reactions.

-

Exposure to Air: TBAH is sensitive to carbon dioxide in the air, with which it can react to form carbonates. This reaction neutralizes the hydroxide, reducing its effective concentration. Therefore, TBAH solutions should be stored in tightly sealed containers.

-

Light: Prolonged exposure to light, especially UV light, can potentially degrade TBAH. Storage in opaque containers is advisable.

Conclusion

This compound is a valuable reagent whose utility is tempered by its inherent thermal instability. A thorough understanding of its decomposition via the Hofmann elimination pathway is critical for its effective and safe use. This guide has provided a detailed overview of the thermal properties of TBAH, including its decomposition products and the factors that influence its stability. The provided experimental protocols for TGA and DSC analysis offer a robust framework for researchers to characterize the thermal behavior of TBAH solutions in their specific applications, ensuring data quality and promoting safer laboratory practices.

References

Tetrabutylammonium Hydroxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Quaternary Ammonium (B1175870) Compound

Abstract

Tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) is a quaternary ammonium compound with a significant and expanding role in organic synthesis, analytical chemistry, and pharmaceutical development. Its unique properties as a strong, organosoluble base, a phase-transfer catalyst, and an ion-pairing reagent make it an invaluable tool for a wide range of chemical transformations and analytical separations. This technical guide provides a comprehensive overview of the core chemical and physical properties of TBAH, detailed experimental protocols for its synthesis and key applications, and insights into its utility in the synthesis of active pharmaceutical ingredients (APIs).

Introduction

Tetrabutylammonium hydroxide, with the chemical formula (C₄H₉)₄NOH, is a strong organic base that has gained prominence in various fields of chemistry.[1] Unlike inorganic bases such as sodium hydroxide or potassium hydroxide, TBAH exhibits high solubility in organic solvents, a critical attribute for its function in homogeneous reaction media and as a phase-transfer catalyst.[1] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information to facilitate its effective application.

Properties of this compound

A thorough understanding of the physicochemical properties of TBAH is essential for its safe handling and effective application.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₇NO | [1][2] |

| Molecular Weight | 259.47 g/mol | [2] |

| Appearance | Colorless to light yellow liquid (commercially available as solutions) | [1] |

| CAS Number | 2052-49-5 | [1] |

| Melting Point | 27-30 °C (for the hydrate) | [2] |

| Boiling Point | Decomposes upon heating | - |

| Density | ~0.995 g/cm³ (for aqueous solutions) | - |

| Solubility | Soluble in water, methanol (B129727), and most organic solvents. | [1] |

| pKa | Strong base | - |

Note: TBAH is typically supplied as aqueous or alcoholic solutions, as the anhydrous form is unstable and prone to Hofmann elimination.[1]

Spectral Data

The following table summarizes the key spectral data for this compound.

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Signals corresponding to the butyl groups, typically in the range of 0.9-3.4 ppm. | [3][4][5] |

| ¹³C NMR | Resonances for the four carbon atoms of the butyl chains, typically observed at approximately 13, 20, 24, and 58 ppm. | [6][7] |

| FTIR | Broad O-H stretch from the hydroxide and water, C-H stretching and bending vibrations of the butyl groups. | [8][9][10] |

| Mass Spec | The mass spectrum will show the tetrabutylammonium cation at m/z 242. | [11][12] |

Synthesis of this compound

TBAH can be prepared through several methods. The choice of method often depends on the desired purity and scale of the synthesis.

Synthesis from Tetrabutylammonium Halide and Silver Oxide

This method relies on the precipitation of insoluble silver halide to drive the reaction.

Experimental Protocol:

-

Dissolve 40 g of tetrabutylammonium iodide in 90 ml of anhydrous methanol in a flask protected from light.[13][14]

-

Cool the solution in an ice bath and add 20 g of finely powdered silver oxide.[13][14]

-

Stir the mixture vigorously for 1 hour at room temperature.[13][14]

-

Centrifuge a small aliquot to test the supernatant for the presence of iodide ions (e.g., with AgNO₃ solution). If iodide is present, add an additional 2 g of silver oxide and continue stirring for another 30 minutes. Repeat until the iodide test is negative.[13][14]

-

Filter the reaction mixture through a fine sintered glass funnel to remove the silver iodide precipitate.[13][14]

-

Wash the flask and the filter cake with three 50 ml portions of anhydrous toluene, combining the washings with the filtrate.[13][14]

-

Dilute the filtrate to a final volume of 1000 ml with anhydrous toluene.[13][14]

-

Purge the solution with dry, carbon dioxide-free nitrogen for 10 minutes to prevent the absorption of atmospheric CO₂.[13][14]

-

Standardize the resulting TBAH solution by titration against a standard acid, such as benzoic acid.[13][14]

Synthesis via Ion-Exchange Chromatography

This method is suitable for preparing high-purity TBAH solutions.

Experimental Protocol:

-

Prepare a column packed with a strong basic anion-exchange resin in the hydroxide form (OH⁻).

-

Prepare an aqueous solution of a tetrabutylammonium salt, such as tetrabutylammonium bromide.

-

Pass the tetrabutylammonium bromide solution through the prepared ion-exchange column.

-

The bromide ions will be exchanged for hydroxide ions on the resin, resulting in an eluent of this compound.

-

Collect the eluent and determine its concentration by titration.

Applications in Organic Synthesis

TBAH's unique properties make it a versatile reagent in a multitude of organic reactions.

Phase-Transfer Catalysis

As a phase-transfer catalyst, TBAH facilitates the reaction between reactants in immiscible phases (e.g., aqueous and organic). The tetrabutylammonium cation forms an ion pair with the reacting anion from the aqueous phase, transporting it into the organic phase where the reaction occurs.

Caption: Mechanism of Phase-Transfer Catalysis using TBAH.

TBAH can be used as a phase-transfer catalyst for the synthesis of ethers from alcohols and alkyl halides.

Experimental Protocol:

-

In a round-bottom flask, combine 4-ethylphenol (B45693) (1.0 eq), an aqueous solution of sodium hydroxide (e.g., 25% w/v), and a catalytic amount of tetrabutylammonium bromide (a precursor to TBAH in situ, or TBAH can be used directly).[15]

-

Add methyl iodide (1.2 eq) to the mixture.[15]

-

Heat the reaction mixture under reflux for 1-2 hours, monitoring the reaction progress by TLC.[15]

-

After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

-

Typical yields for this type of reaction are in the range of 80-95%.[16]

Strong Base in Non-aqueous Media

The high solubility of TBAH in organic solvents allows it to function as a strong base in non-aqueous environments, facilitating reactions such as dehydrohalogenations and Wittig reactions.

Experimental Protocol:

-

Dissolve the haloalkane substrate in a suitable organic solvent (e.g., THF or toluene).

-

Add a solution of TBAH (1.1-1.5 equivalents) in a compatible solvent (e.g., methanol or water) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for a specified time (typically 1-24 hours), monitoring by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic phase, dry, and concentrate to yield the alkene product.

-

Yields are generally high, often exceeding 90%.[17]

Role in Drug Development and Synthesis

TBAH is a valuable reagent in the pharmaceutical industry, contributing to the synthesis of various active pharmaceutical ingredients (APIs).

Synthesis of Sertraline

This compound has been employed in the synthesis of the antidepressant drug Sertraline.[18]

Experimental Protocol (Illustrative Step):

In a specific step of a synthetic route to (1R,4R)-Sertraline, (1S, 4S)-N-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine (1.0 eq) is dissolved in toluene.[18] Potassium iodide (1.0 eq) and a catalytic amount of an iridium catalyst are added, and the mixture is heated.[18] Subsequently, this compound (1.2 eq) is added, and the reaction is heated at 80°C for 48 hours.[18] After cooling and quenching, the product is isolated. This example highlights the use of TBAH as a strong base in a transition-metal-catalyzed reaction.

Synthesis of Olanzapine (B1677200) Derivatives

TBAH has also been utilized as a catalyst in the synthesis of derivatives of the antipsychotic drug Olanzapine.[19][20] In these syntheses, TBAH often acts as a phase-transfer catalyst to facilitate the N-alkylation or N-arylation of a piperazine (B1678402) moiety, a common structural feature in many APIs.[19]

Caption: General workflow for API synthesis involving TBAH.

Application in Analytical Chemistry

TBAH serves as a crucial reagent in various analytical techniques, most notably in chromatography.

Ion-Pairing Reagent in HPLC

In reverse-phase high-performance liquid chromatography (RP-HPLC), TBAH is used as an ion-pairing reagent for the separation of acidic and anionic compounds. The tetrabutylammonium cation pairs with the anionic analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase.

Experimental Protocol for Mobile Phase Preparation:

-

Prepare an aqueous buffer solution (e.g., phosphate (B84403) buffer) and adjust to the desired pH.

-

Add a stock solution of this compound to the aqueous buffer to achieve the desired final concentration (typically 5-20 mM).

-

The organic modifier (e.g., acetonitrile (B52724) or methanol) is then mixed with the aqueous TBAH-containing buffer in the desired ratio for isocratic elution or used as a separate mobile phase component for gradient elution.

-

Filter the final mobile phase through a 0.45 µm filter before use.

Caption: Experimental workflow for HPLC analysis using TBAH.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Do not inhale vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from acidic materials. As TBAH readily absorbs atmospheric carbon dioxide, it is crucial to minimize its exposure to air.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile quaternary ammonium compound with broad applicability in modern chemistry. Its roles as a strong organic-soluble base, an efficient phase-transfer catalyst, and a reliable ion-pairing reagent make it an indispensable tool for organic synthesis and analytical separations. For researchers and professionals in drug development, a comprehensive understanding of TBAH's properties and applications can unlock new synthetic pathways and enhance analytical methodologies, ultimately contributing to the advancement of pharmaceutical sciences. The detailed protocols and data presented in this guide serve as a valuable resource for the effective and safe utilization of this important chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H36N.HO | CID 2723671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(2052-49-5) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound(2052-49-5) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(2052-49-5) IR Spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(2052-49-5) MS spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]

- 14. pharmaguddu.com [pharmaguddu.com]

- 15. cactus.utahtech.edu [cactus.utahtech.edu]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 17. chem.ch.huji.ac.il [chem.ch.huji.ac.il]

- 18. (1R,4R)-Sertraline HCl synthesis - chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tetrabutylammonium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), a widely utilized quaternary ammonium (B1175870) salt in organic synthesis and pharmaceutical development. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, alongside detailed experimental protocols for spectral acquisition and solution preparation. Furthermore, a logical workflow for the preparation and standardization of a TBAH solution is provided as a visual guide.

Spectroscopic Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts and characteristic IR absorption bands for tetrabutylammonium hydroxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by signals corresponding to the butyl chains of the quaternary ammonium cation.

Table 1: ¹H NMR Spectroscopic Data for this compound. [1][2]

| Assignment | Chemical Shift (δ, ppm) |

| -N-CH₂ -CH₂-CH₂-CH₃ | 3.202 |

| -N-CH₂-CH₂ -CH₂-CH₃ | 1.654 |

| -N-CH₂-CH₂-CH₂ -CH₃ | 1.366 |

| -N-CH₂-CH₂-CH₂-CH₃ | 0.954 |

Solvent: D₂O, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound.

| Assignment | Chemical Shift (δ, ppm) |

| -C H₃ | 13.7 |

| -CH₂-C H₂-CH₃ | 19.6 |

| -N-CH₂-C H₂- | 23.9 |

| -N-C H₂- | 58.5 |

Note: Specific solvent and instrument frequency for the ¹³C NMR data were not explicitly available in the searched literature. The presented values are typical for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands related to the C-H bonds of the butyl groups and the O-H bond of the hydroxide ion and any associated water.

Table 3: Characteristic IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxide (and water) |

| 2870-2960 | C-H stretch | -CH₂, -CH₃ |

| ~1465 | C-H bend | -CH₂- |

| ~1380 | C-H bend | -CH₃ |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound and a specific protocol for the preparation and standardization of a TBAH solution.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (solution in water or as a hydrate)

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the appropriate deuterated solvent (e.g., D₂O) to a final concentration suitable for the spectrometer being used.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube to the appropriate height.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Acquisition of ¹H Spectrum:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Acquisition of ¹³C Spectrum:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Use proton decoupling to simplify the spectrum.

-

Acquire the spectrum using a sufficient number of scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy Protocol

Objective: To obtain an IR spectrum of this compound.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and functioning correctly.

-

Background Scan: Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Apply a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes after the measurement.

Preparation and Standardization of 0.1 M this compound Solution

Objective: To prepare and accurately determine the concentration of a 0.1 M solution of this compound.

Materials:

-

Tetrabutylammonium iodide

-

Silver oxide, powdered

-

Dehydrated methanol (B129727)

-

Anhydrous toluene

-

Benzoic acid (primary standard)

-

Dimethylformamide

-

Thymol (B1683141) blue indicator solution (1% w/v in dimethylformamide)

-

Glass-stoppered flask, centrifuge, sintered-glass filter

-

Burette, flask for titration

-

Dry, carbon dioxide-free nitrogen

Procedure:

Part A: Preparation of this compound Solution

-

Dissolve 40 g of tetrabutylammonium iodide in 90 ml of dehydrated methanol in a glass-stoppered flask.

-

Cool the flask in an ice bath and add 20 g of powdered silver oxide.

-

Stopper the flask and shake vigorously for 1 hour.

-

Centrifuge a small aliquot and test the supernatant for the presence of iodide ions. If the test is positive, add an additional 2 g of silver oxide and continue to agitate for another 30 minutes. Repeat until the iodide test is negative.

-

Filter the reaction mixture through a fine sintered-glass filter.

-

Rinse the flask and filter with three 50 ml portions of anhydrous toluene, adding the washings to the filtrate.

-

Dilute the filtrate to 1000 ml with anhydrous toluene.

-

Flush the solution with dry, carbon dioxide-free nitrogen for 10 minutes to remove dissolved CO₂.

-

Store the solution protected from atmospheric carbon dioxide and moisture.

Part B: Standardization

-

Accurately weigh approximately 0.4 g of benzoic acid and dissolve it in 80 ml of dimethylformamide.

-

Add a few drops of thymol blue indicator solution.

-

Titrate with the prepared this compound solution to a blue endpoint. Ensure the titration is protected from atmospheric carbon dioxide.

-

Perform a blank titration and make any necessary corrections.

-

Calculate the molarity of the this compound solution. (1 ml of 0.1 M this compound is equivalent to 0.01221 g of C₇H₆O₂).

Visualizations

The following diagrams illustrate the logical workflow for the preparation and standardization of a this compound solution.

Caption: Workflow for Preparation and Standardization of TBAH.

Caption: Spectroscopic Analysis and Application of TBAH.

References

Safety and handling precautions for Tetrabutylammonium hydroxide

An In-depth Technical Guide to the Safe Handling of Tetrabutylammonium Hydroxide (B78521) (TBAH)

Introduction

Tetrabutylammonium hydroxide (TBAH), with the chemical formula (C₄H₉)₄NOH, is a quaternary ammonium (B1175870) salt widely utilized in scientific research and drug development.[1] It serves as a strong organic base and a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases, thereby accelerating reaction rates and improving yields.[2][3] Its high solubility in organic solvents makes it a valuable alternative to inorganic bases like sodium or potassium hydroxide.[1][3]

However, the properties that make TBAH a versatile reagent also contribute to its significant hazards. It is a highly corrosive substance that can cause severe skin burns and eye damage.[4][5][6] Depending on the solvent, it can also be toxic and flammable.[7][8] Therefore, a comprehensive understanding and strict adherence to safety and handling protocols are imperative for all personnel working with this chemical. This guide provides an in-depth overview of the necessary precautions for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The primary hazards include its corrosivity, potential toxicity, and, when in flammable solvents like methanol, flammability.[7][8] Solutions of TBAH are corrosive and can cause irreversible damage to skin and eyes upon contact.[4][7] Ingestion is particularly dangerous, with the potential to cause severe burns to the mouth, throat, and stomach.[4][9]

Table 1: GHS Hazard Statements for this compound

| Hazard Code | Description | Common Solutions | Citations |

|---|---|---|---|

| H225 | Highly flammable liquid and vapour | In Methanol | [7][8] |

| H290 | May be corrosive to metals | Aqueous | [4] |

| H301 | Toxic if swallowed | In Methanol | [7][8] |

| H311 | Toxic in contact with skin | In Methanol | [7][8] |

| H314 | Causes severe skin burns and eye damage | All | [4][5][6][7][8] |

| H318 | Causes serious eye damage | All | [4][5] |

| H331 | Toxic if inhaled | In Methanol | [7][8] |

| H336 | May cause drowsiness or dizziness | In 2-Propanol | [10] |

| H370 | Causes damage to organs (e.g., eyes, central nervous system) | In Methanol |[7][11] |

Physical and Chemical Properties

The physical properties of TBAH can vary significantly depending on its concentration and the solvent used. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact formulation being handled.